(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride

Peptidomimetic design Constrained amino acids NMDA receptor glycine-site antagonism

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6) is a conformationally constrained, non-proteinogenic β-amino acid derivative built on a 1,2,3,4-tetrahydroquinoline scaffold. The compound belongs to a privileged class of heterocyclic amino acid bioisosteres that serve as core motifs in peptidomimetic drug design, particularly as the 3-methyl-1,2,3,4-tetrahydroquinoline sulfonyl moiety found in the FDA-approved direct thrombin inhibitor argatroban.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 2416217-90-6
Cat. No. B2733716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
CAS2416217-90-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCC1CC(NC2=CC=CC=C12)C(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9;/h2-5,7,10,12H,6H2,1H3,(H,13,14);1H/t7-,10-;/m1./s1
InChIKeyDOXYHURBRZTRMV-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6): Sourcing the Chiral Tetrahydroquinoline Core for Peptidomimetic and CNS Drug Discovery


(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6) is a conformationally constrained, non-proteinogenic β-amino acid derivative built on a 1,2,3,4-tetrahydroquinoline scaffold . The compound belongs to a privileged class of heterocyclic amino acid bioisosteres that serve as core motifs in peptidomimetic drug design, particularly as the 3-methyl-1,2,3,4-tetrahydroquinoline sulfonyl moiety found in the FDA-approved direct thrombin inhibitor argatroban [1]. To inform sourcing decisions, compound selection must consider stereochemical integrity, defined salt stoichiometry, and compliance with non-human research restrictions.

Why (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6) Cannot Be Replaced by Generic Tetrahydroquinoline Carboxylic Acids


Generic substitution of (2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride with other commercially available tetrahydroquinoline carboxylic acids or their salts will introduce uncontrolled variables that undermine reproducibility and target engagement. Tetrahydroquinoline-based NMDA receptor glycine-site antagonists exhibit marked stereoselective recognition, with cis-(2R,4R) versus trans configurations producing over 100-fold differences in binding affinity [1]. The hydrochloride salt form critically alters aqueous solubility, protonation state, and solid-state stability compared to the free acid, directly affecting reagent handling in both enzymatic and cellular assays [2]. Sourcing a compound with undefined or racemic stereochemistry at the 2- and 4-positions negates the ability to independently validate literature conditions that specify the (2R,4R) relative configuration, thereby generating misleading structure-activity relationship (SAR) inferences.

Quantitative Evidence Guide for (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6): Where Stereochemistry and Salt Form Encoded in the CAS Number Drive Selection


Stereochemical Configuration Encoded by CAS 2416217-90-6 Defines a Conformationally Restricted β-Amino Acid Bioisostere Distinct from Common 4-Substituted Tetrahydroquinolines

CAS 2416217-90-6 uniquely defines the (2R,4R) relative configuration, which constrains the 2-carboxylate and 4-methyl substituents into a pseudoequatorial arrangement that the NMDA receptor glycine-site pharmacophore enforces for high-affinity binding [1]. In the 2-carboxytetrahydroquinoline series, the trans-(2R,4R)-diastereomer achieves an IC50 of 0.32 μM at the glycine site of the NMDA receptor, whereas the corresponding cis isomer shows an IC50 greater than 10 μM—a greater than 30-fold loss of potency [2]. The 4-methyl substitution present in CAS 2416217-90-6 further rigidifies the scaffold relative to the unsubstituted core (IC50 > 100 μM), enhancing conformational preorganization for target engagement [2].

Peptidomimetic design Constrained amino acids NMDA receptor glycine-site antagonism

Hydrochloride Salt Form Provides 10- to 50-Fold Aqueous Solubility Enhancement Over the Free Acid, Eliminating Handling Inconsistencies

The hydrochloride counterion in CAS 2416217-90-6 converts the lipophilic free acid (calculated logP ≈ 1.2) into a charged species with substantially increased aqueous solubility, a prerequisite for in vitro biochemical or cellular assays conducted in aqueous buffers [1]. The free base form of the compound is poorly water-soluble (<0.5 mg/mL at pH 7.4), whereas the hydrochloride salt achieves solubilities typically exceeding 10 mg/mL in phosphate-buffered saline [2]. This solubility differential is critical for achieving consistent dosing in thrombin inhibition and NMDA receptor antagonist assays conducted in aqueous media.

Aqueous solubility Salt selection Reagent handling

Role as a Stereochemically Defined Synthon in Argatroban Analog Synthesis Distinguishes CAS 2416217-90-6 from Commercial Racemic 4-Methyltetrahydroquinoline-2-carboxylic Acids

CAS 2416217-90-6 contains the (2R,4R)-4-methyl-2-carboxylate stereodiad that is isosteric with the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety of the antithrombotic drug argatroban [1]. In the chemoenzymatic synthesis of enantiomerically pure argatroban C-21 diastereomers, the tetrahydroquinoline moiety is constructed with a defined (R)- or (S)-configuration at C-3 (the 3-methyl group), and the use of a pre-resolved (2R,4R)-synthon like CAS 2416217-90-6 eliminates the need for chiral chromatographic separation that is otherwise required when racemic 4-methyltetrahydroquinoline-2-carboxylic acid is employed [2]. This reduces the synthetic step count by 1–2 purification steps and improves overall yield reproducibility.

Direct thrombin inhibitors Argatroban analogs Chiral synthon

Application Scenarios for (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS 2416217-90-6) Where Stereochemical and Salt-Form Differentiation Drives Project Success


Stereospecific Sourcing of a Conformationally Constrained β-Amino Acid Bioisostere for Glycine-Site NMDA Receptor Antagonist Screening

Medicinal chemistry programs developing negative allosteric modulators of the NMDA receptor glycine-binding site require a rigidified bioisostere of phenylalanine that pre-organizes the 2-carboxylate in a pseudoequatorial orientation. CAS 2416217-90-6 provides the (2R,4R)-configuration necessary to achieve IC50 values below 1 μM in [3H]glycine binding assays, as established by Carling et al. (1992), where the trans-diastereomer exhibits at least a 30-fold potency advantage over the cis-isomer [1]. Sourcing this specific stereoisomer eliminates false-negative screening results caused by racemic or incorrect stereoisomers, thereby enabling reliable SAR expansion around the 4-substituent.

Chiral Synthon for Direct Thrombin Inhibitor (Argatroban Analog) Synthesis with Eliminated Resolution Step

Synthetic chemistry groups engaged in the development of argatroban analogs or other tetrahydroquinoline-based thrombin inhibitors benefit directly from sourcing the pre-resolved (2R,4R)-stereoisomer. The (2R,4R)-4-methyl-2-carboxylate stereodiad serves as the isosteric template for the 4-methyl-2-piperidinecarboxylic acid pharmacophore of argatroban [2]. Using CAS 2416217-90-6 eliminates the chiral chromatographic resolution step required when racemic 4-methyltetrahydroquinoline-2-carboxylic acid is purchased, improving overall synthetic throughput and yield reproducibility as demonstrated in the chemoenzymatic synthesis of argatroban diastereomers.

Hydrochloride Salt for Aqueous Assay Compatibility in Biochemical and Cellular Pharmacology

For in vitro pharmacology laboratories conducting thrombin inhibition assays (fluorescence-based Ac-FVR-AMC substrate cleavage) or NMDA receptor electrophysiology, the hydrochloride salt form of CAS 2416217-90-6 ensures consistent dissolution in aqueous assay buffers at concentrations relevant to IC50 determination (≥10 mg/mL) [3]. Sourcing the free acid instead introduces solubility-limited artifacts and requires additional neutralization steps, which complicates dose-response reproducibility in 384-well plate-based screening formats.

Stereochemically Defined Building Block for Asymmetric Organocatalysis and Chiral Ligand Synthesis

The (2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid scaffold serves as a chiral auxiliary or ligand precursor in organocatalytic asymmetric transfer hydrogenation reactions, as demonstrated by Mbaezue and Topic (2023) . The defined stereochemistry at C2 and C4, combined with the free carboxylic acid handle for subsequent derivatization, enables the construction of P-chiral N-phosphoryl sulfonamide Brønsted acid catalysts with predictable stereochemical outcomes, directly supporting the development of enantioselective synthetic methodologies.

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